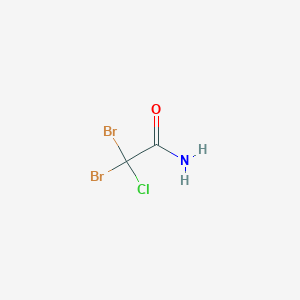

Dibromochloroacetamide

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dibromo-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2ClNO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEDDIHHCDUVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022667 | |

| Record name | 2,2-Dibromo-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855878-13-6 | |

| Record name | 2,2-Dibromo-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Formation of Dibromochloroacetamide in Drinking Water: A Technical Guide

An in-depth examination of the chemical formation, influencing factors, and analytical methodologies for the emerging disinfection byproduct, dibromochloroacetamide.

Introduction

The disinfection of drinking water is a cornerstone of public health, preventing the spread of waterborne diseases. However, the chemical disinfectants used, most commonly chlorine, can react with naturally present organic and inorganic matter in the source water to form a variety of unintended disinfection byproducts (DBPs). While some DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs), are regulated, a growing number of emerging nitrogenous DBPs (N-DBPs) are of increasing concern due to their potential for greater toxicity. Among these, the haloacetamides (HAMs) represent a significant class, and this compound (DBCAcAm) is a notable member due to its mixed halogen composition. This technical guide provides a comprehensive overview of the formation of this compound in drinking water, aimed at researchers, scientists, and water quality professionals.

Precursors of this compound

The formation of this compound is contingent on the presence of specific precursor compounds in the source water that react with disinfectants. These precursors are primarily nitrogen-containing organic molecules.

1. Amino Acids: A significant body of research has identified amino acids as major precursors to haloacetamides.[1] Specifically, amino acids such as aspartic acid, asparagine, tryptophan, tyrosine, and histidine have been shown to form various haloacetamides upon chlorination.[1][2] The presence of both a nitrogen source (the amine group) and a reactive organic structure makes them potent precursors.

2. Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds derived from the decomposition of plant and animal matter. The nitrogenous components within NOM, including proteinaceous material and other nitrogen-containing functional groups, serve as a substantial reservoir of precursors for N-DBPs, including this compound.[3]

3. Algal Organic Matter (AOM): In water bodies affected by algal blooms, AOM can be a significant contributor to DBP formation. Certain species of algae release nitrogen-rich compounds that can act as precursors to haloacetamides.

Formation Pathways of this compound

The formation of this compound is a complex process involving the interplay of chlorine, bromide, and organic precursors. The key steps are outlined below.

1. Oxidation of Bromide: When chlorine is introduced into water containing bromide ions (Br-), it rapidly oxidizes the bromide to form hypobromous acid (HOBr).

Cl₂ + H₂O → HOCl + H⁺ + Cl⁻ HOCl + Br⁻ → HOBr + Cl⁻

Hypobromous acid is a more potent brominating agent than hypochlorous acid is a chlorinating agent, which explains the preferential formation of brominated DBPs even when bromide concentrations are relatively low compared to chloride.[3]

2. Reaction with Nitrogenous Precursors: Both hypochlorous acid and hypobromous acid can react with the nitrogenous precursors. The formation of the di-bromo, mono-chloro structure of this compound suggests a series of substitution reactions on a precursor molecule. While the exact pathways for mixed haloacetamides are intricate and precursor-dependent, a generalized pathway can be considered.

3. Generalized Formation Scheme: The formation likely proceeds through intermediates such as haloacetonitriles, which can then be hydrolyzed to haloacetamides. For instance, the reaction of disinfectants with amino acids can lead to the formation of dihaloacetonitriles, which can subsequently hydrolyze to form dihaloacetamides. The presence of both chlorine and bromine allows for the formation of mixed-halogen species. Phenolic structures within natural organic matter can also serve as precursors for haloacetamides.[4][5]

The following diagram illustrates a generalized logical flow for the formation of DBCAcAm.

Factors Influencing Formation

Several factors during the water treatment process can significantly influence the formation of this compound.

-

Bromide Concentration: The concentration of bromide in the source water is a critical factor. Higher bromide levels lead to a greater formation of brominated DBPs, including this compound.

-

Disinfectant Type and Dose: The type of disinfectant used (e.g., chlorine vs. chloramine) and the applied dose will affect the formation of haloacetamides. Chloramination tends to produce higher concentrations of N-DBPs compared to chlorination.[6][7]

-

pH: The pH of the water influences the speciation of both the disinfectants and the precursor molecules, thereby affecting reaction rates and DBP formation.

-

Temperature: Higher water temperatures generally lead to increased rates of DBP formation.

-

Reaction Time: The contact time between the disinfectant and the precursors in the distribution system plays a role in the extent of DBP formation.

Quantitative Data on this compound Formation

The formation of this compound is highly dependent on the specific water quality and treatment conditions. The following tables summarize representative quantitative data from studies on haloacetamide formation.

Table 1: Formation of Haloacetamides from Different Amino Acid Precursors during Bromination

| Amino Acid Precursor | Dibromoacetamide (nM) | Bromochloroacetamide (nM) |

| Aspartic Acid | 150.2 | 85.6 |

| Asparagine | 285.4 | 120.3 |

| Tryptophan | 5835.0 | Not Reported |

| Tyrosine | 310.7 | 155.4 |

| Histidine | 450.1 | 210.8 |

Data adapted from a study on the bromination of amino acids, illustrating the potential for brominated acetamide (B32628) formation. Specific yields for this compound were not reported in this particular study, highlighting the need for further research on mixed haloacetamides.[2]

Table 2: Concentrations of Haloacetamides Detected in Drinking Water Samples

| Haloacetamide Species | Concentration Range (µg/L) |

| Dichloroacetamide (DCAcAm) | 0.10 - 3.50 |

| Bromochloroacetamide (BCAcAm) | 0.05 - 1.20 |

| Dibromoacetamide (DBAcAm) | 0.02 - 0.80 |

| This compound (DBCAcAm) | Not explicitly reported, but likely falls within the range of other mixed haloacetamides. |

This table provides a general overview of haloacetamide concentrations found in treated drinking water. The presence of various brominated and chlorinated species suggests the potential for the formation of this compound.[6][7]

Experimental Protocols

Investigating the formation of this compound requires carefully designed laboratory experiments. The following provides a general protocol for a DBP formation potential (FP) test.

Objective: To determine the potential of a given water sample to form this compound under specific disinfection conditions.

Materials:

-

Water sample

-

Stock solutions of chlorine (sodium hypochlorite)

-

Stock solution of bromide (sodium bromide)

-

pH buffer solutions (e.g., phosphate (B84403) buffer)

-

Quenching agent (e.g., ascorbic acid or sodium sulfite)

-

Amber glass vials with Teflon-lined caps

-

Analytical standards for this compound and other haloacetamides

Procedure:

-

Sample Preparation: Collect the water sample and filter if necessary to remove suspended solids.

-

Spiking: Add a known concentration of bromide to the water sample to simulate source waters with elevated bromide levels.

-

pH Adjustment: Adjust the pH of the water sample to the desired level using a buffer solution.

-

Disinfectant Dosing: Add a predetermined dose of chlorine to the water sample. The dose should be sufficient to maintain a residual throughout the incubation period.

-

Incubation: Store the samples in amber glass vials at a constant temperature for a specified contact time (e.g., 24, 48, or 72 hours) to simulate distribution system conditions.

-

Quenching: At the end of the incubation period, quench the residual disinfectant by adding a quenching agent.

-

Analysis: Analyze the samples for this compound and other haloacetamides using an appropriate analytical method (see below).

The following workflow diagram illustrates the experimental process.

Analytical Methodologies

The accurate quantification of this compound in drinking water requires sensitive and specific analytical methods. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: this compound is typically extracted from the water sample using liquid-liquid extraction (LLE) with a solvent such as methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE).

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used to separate the analytes. The separated compounds are then detected by a mass spectrometer, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Detection: The mass spectrometer is set to monitor for the characteristic mass-to-charge ratios (m/z) of this compound.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Sample Preparation: For LC-MS/MS analysis, sample preparation may be simpler, sometimes involving only filtration before direct injection. SPE can also be used for pre-concentration.[8][9]

-

Instrumentation: A liquid chromatograph with a suitable column (e.g., C18) separates the haloacetamides. The eluent is then introduced into a tandem mass spectrometer (e.g., a triple quadrupole).

-

Detection: LC-MS/MS offers high selectivity and sensitivity through multiple reaction monitoring (MRM), where a specific precursor ion for this compound is selected and fragmented, and a characteristic product ion is monitored.[7][8]

Table 3: Comparison of Analytical Methods for Haloacetamide Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Typically requires liquid-liquid or solid-phase extraction. | Can sometimes be analyzed directly after filtration; SPE for higher sensitivity.[8][9] |

| Sensitivity | Good, can be enhanced with SIM. | Generally higher sensitivity and specificity.[7][8] |

| Selectivity | Good, based on retention time and mass spectrum. | Excellent, due to multiple reaction monitoring (MRM).[8] |

| Throughput | Can be lower due to longer sample preparation times. | Can be higher with direct injection methods. |

Conclusion

This compound is an emerging nitrogenous disinfection byproduct of concern in drinking water, formed from the reaction of chlorine and bromide with nitrogen-containing precursors. Its formation is influenced by a variety of factors, including the concentration of bromide and organic precursors, disinfectant type and dose, pH, and temperature. Understanding these formation pathways and influencing factors is crucial for water utilities to develop strategies to minimize its presence in treated water. Furthermore, robust and sensitive analytical methods, such as GC-MS and LC-MS/MS, are essential for the accurate monitoring of this compound to ensure the safety of drinking water supplies. Continued research is needed to fully elucidate the specific formation mechanisms of mixed haloacetamides and to gather more comprehensive quantitative data on their occurrence and formation potentials in diverse water sources.

References

- 1. Precursors of dichloroacetamide, an emerging nitrogenous DBP formed during chlorination or chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modeling bromide effects on yields and speciation of dihaloacetonitriles formed in chlorinated drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation Pathways and Trade-Offs between Haloacetamides and Haloacetaldehydes during Combined Chlorination and Chloramination of Lignin Phenols and Natural Waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Precursors of Dibromochloroacetamide in Water Sources: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The presence of disinfection byproducts (DBPs) in drinking water is a significant public health concern. Dibromochloroacetamide (DBCA), a member of the haloacetamide (HAcAm) class of nitrogenous DBPs (N-DBPs), is of particular interest due to its potential health risks. Understanding the precursors and formation pathways of DBCA is crucial for developing effective strategies to mitigate its presence in water sources. This technical guide provides a comprehensive overview of the primary precursors of DBCA, detailed experimental protocols for their analysis, and a summary of quantitative data on their formation potential.

Primary Precursors of this compound

The formation of this compound in water during disinfection, typically through chlorination or chloramination, is a complex process influenced by the composition of the source water, the type of disinfectant used, and various water quality parameters. The primary precursors of DBCA are broadly categorized as dissolved organic nitrogen (DON), which includes a wide range of nitrogen-containing organic compounds.

Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds derived from the decomposition of plant and animal matter. It is a major precursor to a wide range of DBPs, including DBCA. The humic and fulvic acid fractions of NOM are particularly important in this regard.

Amino Acids and Proteins: As fundamental components of all living organisms, amino acids and proteins are significant contributors to the DON pool in water sources. Specific amino acids have been identified as potent precursors to haloacetamides. While direct quantitative data for DBCA formation from all amino acids is limited, studies on the formation of its analogue, dichloroacetamide (DCAcAm), provide strong indications of key precursors. Amino acids with reactive side chains or those that are easily oxidized are particularly susceptible to forming haloacetamides upon disinfection.

Identified amino acid precursors for the closely related dichloroacetamide, and therefore likely precursors for DBCA in the presence of bromide, include:

-

Aspartic acid

-

Asparagine

-

Tryptophan

-

Tyrosine

-

Histidine

-

Glutamine

-

Phenylalanine

The presence of bromide (Br⁻) in the source water is a critical factor in the formation of brominated DBPs like DBCA. During chlorination, chlorine (in the form of hypochlorous acid, HOCl) can oxidize bromide to hypobromous acid (HOBr). HOBr is a more reactive brominating agent than HOCl is a chlorinating agent, leading to the preferential formation of brominated DBPs, even at low bromide concentrations. The ratio of bromide to chlorine is a key determinant of the speciation of halogenated DBPs.

Quantitative Data on Precursor Contribution to Haloacetamide Formation

While specific quantitative data for DBCA formation from a wide range of precursors is still an active area of research, studies on the formation of dichloroacetamide (DCAcAm) provide valuable insights into the relative importance of different amino acid precursors. The following table summarizes the molar yields of DCAcAm from various amino acids during chlorination. It is important to note that in the presence of bromide, a significant portion of these yields would likely be shifted towards brominated and mixed bromo-chloro acetamides, including DBCA.

| Amino Acid | Molar Yield of Dichloroacetamide (mmol/mol of amino acid) |

| Aspartic Acid | 0.231 |

| Histidine | 0.189 |

| Tyrosine | 0.153 |

| Tryptophan | 0.104 |

| Glutamine | 0.078 |

| Asparagine | 0.058 |

| Phenylalanine | 0.050 |

Experimental Protocols

This section outlines a general experimental protocol for determining the formation potential of this compound from precursor compounds in a laboratory setting. This protocol is based on established methods for studying DBP formation.

Reagents and Materials

-

Precursor stock solutions (e.g., individual amino acids, natural organic matter isolates)

-

Phosphate (B84403) buffer solution (to maintain constant pH)

-

Sodium hypochlorite (B82951) solution (disinfectant)

-

Potassium bromide solution (bromide source)

-

Ammonium (B1175870) chloride solution (quenching agent)

-

Methyl tert-butyl ether (MTBE) (extraction solvent)

-

Anhydrous sodium sulfate (B86663) (drying agent)

-

High-purity water (for dilutions and blanks)

-

Amber glass vials with PTFE-lined septa

Sample Preparation and Reaction

-

Precursor Spiking: Prepare aqueous solutions of the target precursor at a known concentration in high-purity water.

-

Buffering: Add phosphate buffer to the precursor solution to maintain the desired pH (typically between 6 and 8, representative of drinking water conditions).

-

Bromide Addition: Spike the solution with potassium bromide to achieve the desired bromide concentration.

-

Disinfection: Initiate the reaction by adding a known concentration of sodium hypochlorite solution. The chlorine dose should be representative of typical water treatment practices.

-

Incubation: Incubate the reaction mixture in sealed, headspace-free amber glass vials at a constant temperature (e.g., 25°C) for a specified reaction time (e.g., 24 hours).

-

Quenching: After the incubation period, quench the reaction by adding an excess of ammonium chloride to consume the residual free chlorine.

Extraction and Analysis

-

Liquid-Liquid Extraction: Transfer a known volume of the quenched sample to a separatory funnel. Add a precise volume of MTBE and shake vigorously for several minutes. Allow the layers to separate.

-

Drying: Collect the organic (MTBE) layer and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen.

-

GC-MS Analysis: Analyze the extract using a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Injection: Inject a small volume (e.g., 1-2 µL) of the extract into the GC inlet.

-

Separation: Use a suitable capillary column (e.g., a DB-5ms) to separate the DBCA from other compounds. A typical temperature program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

-

Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for DBCA. Monitor characteristic ions for DBCA.

-

-

Quantification: Prepare a calibration curve using DBCA standards of known concentrations. Quantify the DBCA in the samples by comparing their peak areas to the calibration curve.

Visualizing Formation Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the general experimental workflow for assessing DBCA formation potential and a plausible chemical reaction pathway for the formation of DBCA from a representative amino acid precursor, asparagine.

Caption: Experimental workflow for determining this compound formation potential.

Caption: Plausible reaction pathway for DBCA formation from asparagine.

In Vitro Genotoxicity of Dibromochloroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromochloroacetamide (DBCAcAm), a nitrogenous disinfection byproduct found in drinking water, is of increasing toxicological interest. This technical guide provides an in-depth overview of the in vitro genotoxicity of DBCAcAm, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways. Studies in Chinese hamster ovary (CHO) cells have demonstrated the DNA-damaging potential of DBCAcAm, positioning it as a significant genotoxic agent among haloacetamides. The primary mechanism of action is believed to be through alkylation of cellular macromolecules, including DNA, which can trigger a cascade of DNA damage response (DDR) pathways. This guide aims to be a comprehensive resource for professionals involved in the toxicological evaluation of disinfection byproducts and the development of safe drinking water practices.

Quantitative Genotoxicity Data

The genotoxicity of this compound has been evaluated primarily using the single-cell gel electrophoresis (SCGE) or comet assay in mammalian cells. The following table summarizes the available quantitative data for the genotoxicity and cytotoxicity of this compound in Chinese hamster ovary (CHO) cells.

| Assay | Cell Line | Endpoint | Value | Rank Order (among 13 haloacetamides) | Reference |

| Genotoxicity | CHO | Genotoxic Potency (mM) | 0.43 | 5th most genotoxic | [1] |

| Cytotoxicity | CHO | Chronic Cytotoxicity (%C1/2, mM) | 0.18 | 6th most cytotoxic | [1] |

Note: Data from Ames and in vitro micronucleus assays specifically for this compound were not available in the reviewed literature. The rank order is based on a study comparing 13 haloacetamides, where a lower rank number indicates higher toxicity.

Experimental Protocols

Single-Cell Gel Electrophoresis (Comet) Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The protocol described here is based on the methodology used for the evaluation of haloacetamides in CHO cells.

Objective: To quantify the DNA damage induced by this compound.

Materials:

-

Chinese hamster ovary (CHO) cells

-

This compound (DBCAcAm)

-

Low melting point agarose (B213101) (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide)

-

Microscope slides

-

Coverslips

-

Humidified chamber

-

Electrophoresis unit

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Culture and Treatment: CHO cells are cultured in appropriate media to ~80-90% confluency. The cells are then treated with various concentrations of this compound for a defined period (e.g., 4 hours) at 37°C. A negative (vehicle) control and a positive control (e.g., ethyl methanesulfonate) are included.

-

Cell Harvesting and Embedding: After treatment, cells are harvested, washed, and resuspended in phosphate-buffered saline (PBS). The cell suspension is then mixed with LMPA at 37°C and pipetted onto a microscope slide pre-coated with NMPA. A coverslip is placed on top, and the agarose is allowed to solidify at 4°C.

-

Lysis: The slides are immersed in cold lysis solution and incubated overnight at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in a horizontal gel electrophoresis unit filled with cold alkaline electrophoresis buffer for a period to allow the DNA to unwind. Electrophoresis is then carried out at a specific voltage and duration.

-

Neutralization and Staining: Following electrophoresis, the slides are neutralized with the neutralization buffer and then stained with a fluorescent DNA dye.

-

Visualization and Scoring: The slides are examined under a fluorescence microscope. The image analysis software is used to measure the extent of DNA migration (the "comet tail") from the nucleus (the "comet head"). Parameters such as tail length, tail intensity, and tail moment are quantified to determine the level of DNA damage.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Objective: To determine if this compound can induce gene mutations in bacteria.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

This compound

-

S9 metabolic activation system (from rat liver)

-

Minimal glucose agar (B569324) plates

-

Top agar

-

Histidine/biotin solution

-

Positive controls (e.g., sodium azide, 2-nitrofluorene)

Procedure:

-

Preparation: The Salmonella typhimurium tester strains, which are histidine auxotrophs (cannot synthesize histidine), are grown overnight in nutrient broth.

-

Exposure: A small amount of the bacterial culture is mixed with the test compound (this compound at various concentrations), with and without the S9 metabolic activation system, in molten top agar containing a trace amount of histidine and biotin.

-

Plating: The mixture is poured onto minimal glucose agar plates. The trace amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (revertants) to a histidine-prototrophic state (can synthesize histidine) will grow and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a positive mutagenic response.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.

Objective: To assess the potential of this compound to induce chromosomal damage in mammalian cells.

Materials:

-

Mammalian cells (e.g., CHO, human lymphocytes)

-

This compound

-

Cytochalasin B (to block cytokinesis)

-

S9 metabolic activation system

-

Appropriate cell culture medium and supplements

-

Fixative (e.g., methanol:acetic acid)

-

DNA stain (e.g., Giemsa, DAPI)

-

Microscope slides

-

Microscope

Procedure:

-

Cell Culture and Treatment: Cells are cultured and then treated with various concentrations of this compound, with and without S9 metabolic activation.

-

Cytokinesis Block: Cytochalasin B is added to the cultures to inhibit cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.

-

Harvesting and Slide Preparation: After an appropriate incubation period, the cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides.

-

Staining: The slides are stained with a DNA-specific stain to visualize the main nuclei and any micronuclei.

-

Scoring: Under a microscope, a predetermined number of binucleated cells (e.g., 1000-2000) per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is calculated. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).

Signaling Pathways in this compound-Induced Genotoxicity

This compound, as a haloacetamide, is considered to be an alkylating agent. Alkylating agents can directly damage DNA by adding alkyl groups to the DNA bases, leading to the formation of DNA adducts. This damage triggers a complex network of cellular responses known as the DNA Damage Response (DDR). The primary goal of the DDR is to detect the DNA damage, signal its presence, and promote either DNA repair or, if the damage is too severe, apoptosis (programmed cell death).

The key signaling pathways involved in the response to DNA damage induced by alkylating agents like this compound are centered around the activation of sensor proteins and transducer kinases.

Key Steps in the DNA Damage Response to Alkylation:

-

Damage Recognition: DNA adducts formed by this compound can distort the DNA helix or lead to replication fork stalling. These alterations are recognized by sensor proteins. For single-strand breaks (SSBs) that can arise from the repair of alkylated bases, the PARP1 protein is a key sensor. For stalled replication forks, the ATRIP-RPA complex is crucial. For double-strand breaks (DSBs), which can occur as a secondary consequence of replication fork collapse, the MRE11-RAD50-NBS1 (MRN) complex is the primary sensor.

-

Signal Transduction: Upon damage recognition, transducer kinases are recruited and activated.

-

ATR (Ataxia Telangiectasia and Rad3-related): Activated by stalled replication forks, ATR phosphorylates and activates the downstream checkpoint kinase CHK1.

-

ATM (Ataxia Telangiectasia Mutated): Activated by DSBs, ATM phosphorylates and activates the downstream checkpoint kinase CHK2.

-

-

Effector Activation: Activated CHK1 and CHK2 phosphorylate a variety of effector proteins that mediate the cellular response:

-

Cell Cycle Arrest: Key effectors like p53 and CDC25 are targeted to halt the cell cycle at G1/S or G2/M checkpoints. This provides time for the cell to repair the DNA damage before replication or mitosis.

-

DNA Repair: The DDR signaling cascade also activates various DNA repair pathways, including Base Excision Repair (BER) to remove alkylated bases, and Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ) to repair DSBs.

-

Apoptosis: If the DNA damage is extensive and cannot be repaired, the DDR can trigger apoptosis, often through the p53 pathway, to eliminate the damaged cell and prevent the propagation of mutations.

-

Conclusion

The available in vitro data clearly indicate that this compound is a genotoxic compound, capable of inducing DNA damage in mammalian cells. Its genotoxicity is significant when compared to other haloacetamides. The primary mechanism of this genotoxicity is likely through DNA alkylation, which activates a complex network of DNA damage response pathways. While the comet assay has provided quantitative data on its DNA-damaging potential, further studies utilizing the Ames and in vitro micronucleus assays are needed to provide a more complete genotoxic profile, specifically addressing its mutagenic and clastogenic/aneugenic potential. This technical guide provides a foundational understanding for researchers and professionals working to assess the risks associated with this and other disinfection byproducts.

References

Dibromochloroacetamide as an Emerging Disinfection Byproduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromochloroacetamide (DBCA) is a member of the haloacetamide class of nitrogenous disinfection byproducts (N-DBPs) that are increasingly being detected in drinking water and swimming pools. Formed during the reaction of disinfectants with organic and inorganic precursors in water, DBCA and other haloacetamides are raising concerns within the scientific and regulatory communities due to their potential for greater toxicity than many regulated disinfection byproducts. This technical guide provides an in-depth overview of the current state of knowledge on DBCA, including its formation, occurrence, toxicological effects, and the analytical methods for its detection. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the environmental and health impacts of emerging disinfection byproducts.

Introduction

The disinfection of water is a critical public health measure that has dramatically reduced the incidence of waterborne diseases. However, the chemical disinfectants used in this process can react with naturally occurring organic matter and anthropogenic contaminants in the source water to form a complex mixture of disinfection byproducts (DBPs).[1] While some DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs), are regulated, hundreds of other DBPs, including haloacetamides, are not.[1]

This compound (DBCA) is a haloacetamide that has been identified in chlorinated drinking water and swimming pools.[1][2] Like other brominated DBPs, its formation is favored in water sources with elevated bromide concentrations. Growing evidence suggests that haloacetamides, as a class, exhibit higher cytotoxicity and genotoxicity than some regulated DBPs, highlighting the need for a thorough understanding of their potential health risks.[2][3]

This guide summarizes the available quantitative data on DBCA, details relevant experimental protocols, and visualizes key processes to provide a foundational resource for the scientific community.

Formation and Occurrence

This compound is formed through the reaction of chlorine or other disinfectants with nitrogen-containing organic precursors in the presence of bromide. Common precursors include amino acids, proteins, and other nitrogenous organic matter from natural and anthropogenic sources.[4] The presence of bromide in the source water is a key factor in the formation of brominated DBPs like DBCA.[5]

Data Presentation: Occurrence of Haloacetamides

While specific quantitative data for DBCA across a wide range of water types remains an area of active research, the following table summarizes the occurrence of total haloacetamides (HAcAms) and some specific haloacetamides in drinking water from various studies.

| Water Source/Treatment | Analyte | Concentration Range (µg/L) | Reference |

| Drinking Water (Japan) | Total HAcAms | 0.3 - 3.8 | [6] |

| Drinking Water (East China) | Total HAcAms | 0.21 - 6.12 | |

| Drinking Water (USA) | Chloro-, bromo-, dichloro-, dibromo-, and trichloroacetamide | Up to 14 (maximum for the sum) | [2] |

| Drinking and Swimming Pool Water | Total HAcAms | 0.43 - 4.03 | [7] |

| Swimming Pool Water (Seawater) | Dibromoacetic acid (a related DBP) | Up to 18-fold higher than drinking water limits |

Toxicological Profile

The toxicological effects of DBCA are of significant concern. In vitro studies have demonstrated its cytotoxicity and genotoxicity. As a class, haloacetamides have been shown to be more cytotoxic than regulated haloacetic acids.[3]

Data Presentation: Cytotoxicity and Genotoxicity of Haloacetamides

The following table presents the chronic cytotoxicity (%C½) and genotoxicity (single-cell gel electrophoresis, SCGE) data for a range of haloacetamides in Chinese hamster ovary (CHO) cells. The %C½ value represents the concentration that induces a cell density of 50% compared to the control.

| Haloacetamide | Abbreviation | %C½ (µM) | Genotoxicity (Tail Moment) | Reference |

| This compound | DBCAcAm | ~100 | Genotoxic | [2] |

| Diiodoacetamide | DIAcAm | 0.678 | Genotoxic | [2] |

| Iodoacetamide | IAcAm | 1.5 | Genotoxic | [2] |

| Bromoacetamide | BAcAm | 3.5 | Genotoxic | [2] |

| Tribromoacetamide | TBAcAm | 4.5 | Genotoxic | [2] |

| Bromoiodoacetamide | BIAcAm | 10 | Genotoxic | [2] |

| Chloroiodoacetamide | CIAcAm | 15 | Genotoxic | [2] |

| Bromodichloroacetamide | BDCAcAm | 40 | Genotoxic | [2] |

| Dibromoacetamide | DBAcAm | 80 | Genotoxic | [2] |

| Bromochloroacetamide | BCAcAm | 120 | Genotoxic | [2] |

| Chloroacetamide | CAcAm | 200 | Genotoxic | [2] |

| Dichloroacetamide | DCAcAm | 1500 | Not Genotoxic | [2] |

| Trichloroacetamide | TCAcAm | 2050 | Not Genotoxic | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Analytical Method for Haloacetamide Quantification

The analysis of haloacetamides in water samples is typically performed using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Method: Salt-Assisted Liquid-Liquid Extraction (SALLE) with Injection-Port Silylation Gas Chromatography-Mass Spectrometry (IPS-GC-MS) [7]

-

Sample Collection and Preservation: Collect water samples in amber glass vials to prevent photodegradation. To quench any residual disinfectant, add a suitable quenching agent like ammonium (B1175870) chloride.[8] Store samples at 4°C until analysis.

-

Extraction:

-

To a 10 mL water sample, add 3 g of sodium sulfate.

-

Add 4 mL of ethyl acetate (B1210297) as the extraction solvent.

-

Vortex the mixture for 1 minute to facilitate the transfer of haloacetamides from the aqueous to the organic phase.

-

Centrifuge the sample to separate the layers.

-

-

Derivatization and Analysis:

-

Take a 10 µL aliquot of the ethyl acetate extract and mix it with 1 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for in-port silylation.

-

Inject the mixture into the GC-MS system. The silylation reaction occurs in the heated injection port, making the haloacetamides more volatile and amenable to GC analysis.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Cytotoxicity Assay

Method: Chinese Hamster Ovary (CHO) Cell Chronic Cytotoxicity Assay [2][9]

-

Cell Culture: Culture CHO cells in a suitable medium (e.g., Ham's F-12 medium supplemented with fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the CHO cells into 96-well microplates at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Exposure:

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Remove the initial culture medium from the wells and replace it with the medium containing the different concentrations of DBCA. Include appropriate negative (vehicle) and positive controls.

-

-

Incubation: Incubate the plates for a period that allows for multiple cell cycles (e.g., 72 hours).

-

Assessment of Cell Viability:

-

After the incubation period, assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a dye exclusion method.

-

For the MTT assay, add the MTT reagent to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the negative control.

-

Plot the concentration-response curve and determine the %C½ value (the concentration that causes a 50% reduction in cell density).

-

Genotoxicity Assay

Method: Alkaline Single Cell Gel Electrophoresis (Comet) Assay [10][11][12][13]

-

Cell Preparation: Prepare a single-cell suspension from the desired cell line (e.g., CHO cells) or primary cells.

-

Slide Preparation:

-

Coat microscope slides with a layer of normal melting point agarose (B213101).

-

Mix the cell suspension with low melting point agarose and layer it on top of the pre-coated slide.

-

-

Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Scoring:

-

Visualize the comets using a fluorescence microscope.

-

Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment (tail length × % DNA in the tail).

-

-

Data Analysis: Compare the extent of DNA damage in cells treated with DBCA to that in control cells.

Signaling Pathways and Mechanisms of Toxicity

While the precise molecular mechanisms of this compound's toxicity are still under investigation, evidence from studies on related halo-disinfection byproducts suggests the involvement of oxidative stress and inflammatory pathways.

Proposed Signaling Pathway for DBCA-Induced Toxicity

Based on the toxicological profiles of similar compounds, it is hypothesized that DBCA may induce cellular damage through the generation of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can activate downstream signaling cascades, including the NF-κB and MAPK pathways, ultimately culminating in inflammation and apoptosis.

References

- 1. [PDF] Single cell gel/comet assay: Guidelines for in vitro and in vivo genetic toxicology testing | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence and Comparative Toxicity of Haloacetaldehyde Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence and formation of haloacetamides from chlorination at water purification plants across Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid screening of haloacetamides in water using salt-assisted liquid-liquid extraction coupled injection-port silylation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of halonitromethanes and haloacetamides: an evaluation of sample preservation and analyte stability in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 10. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of Dibromochloroacetamide

Disclaimer: Experimental data on the environmental fate and transport of dibromochloroacetamide is limited. The quantitative data presented in this guide are primarily based on estimations from the U.S. Environmental Protection Agency's (EPA) EPI Suite™, a well-regarded screening-level tool. This information is intended for researchers, scientists, and drug development professionals for preliminary assessment and to guide future experimental work.

Introduction

This compound is a member of the haloacetamides (HAMs), an emerging class of nitrogenous disinfection byproducts (N-DBPs) formed during water treatment processes like chlorination or chloramination.[1] Due to their potential toxicity, understanding the environmental fate and transport of these compounds is crucial for assessing their ecological risk.[2][3] This guide provides a comprehensive overview of the expected environmental behavior of this compound, based on predictive models and data from related haloacetamide compounds.

Physicochemical Properties

The environmental distribution of a chemical is largely governed by its physicochemical properties. As direct experimental data for this compound is scarce, the following properties have been estimated using the EPA's EPI Suite™. These values are critical inputs for environmental fate modeling.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | EPI Suite™ Model | Implication for Environmental Fate |

|---|---|---|---|

| Log Octanol-Water Partition Coefficient (Log Kow) | 0.85 | KOWWIN™ | Low potential for partitioning into organic matter and lipids. |

| Water Solubility | 1.96 x 10⁴ mg/L | WSKOWWIN™ | High solubility suggests potential for significant mobility in aqueous systems. |

| Vapor Pressure | 1.13 x 10⁻³ mm Hg (at 25°C) | MPBPWIN™ | Low volatility, suggesting it is unlikely to partition significantly into the atmosphere. |

| Henry's Law Constant | 1.05 x 10⁻⁸ atm-m³/mole (at 25°C) | HENRYWIN™ | Indicates a very low tendency to volatilize from water. |

Source: All data estimated using US EPA EPI Suite™.[4][5][6]

Environmental Fate

The fate of this compound in the environment is determined by a combination of abiotic and biotic degradation processes, as well as its potential for transport between different environmental compartments.

Abiotic degradation involves chemical transformation processes that are not mediated by microorganisms, primarily hydrolysis and photolysis.

-

Hydrolysis: This process involves the reaction of the chemical with water. For haloacetamides, hydrolysis rates are significantly influenced by pH and the nature of the halogen substituents.[7] Generally, the stability of haloacetamides decreases with an increasing number of halogen substitutions and at higher pH.[7] Studies on various haloacetamides show that chlorinated versions are typically more unstable than their brominated analogs.[7] The primary hydrolysis products of haloacetamides are the corresponding haloacetic acids (HAAs).[7]

The EPI Suite™ HYDROWIN™ model, which is primarily designed for esters, carbamates, and specific halides, does not provide a reliable estimate for the hydrolysis of acetamides. However, based on the reactivity of related compounds, hydrolysis is expected to be a relevant degradation pathway, particularly under alkaline conditions.

-

Photolysis: Direct photolysis (degradation by direct absorption of sunlight) and indirect photolysis (degradation initiated by other light-absorbing substances in the water) can be important degradation pathways for chemicals in surface waters. Specific data on the photolysis quantum yield for this compound is not available. However, as a substance present in sunlit surface waters, this pathway warrants experimental investigation.

Biotic degradation is the breakdown of a chemical by microorganisms and is a primary mechanism for the removal of many organic pollutants from soil and water.

-

Biodegradability Prediction: The EPI Suite™ BIOWIN™ models provide a qualitative prediction of biodegradability.

-

BIOWIN3 (Linear Model): 2.08 (Does not biodegrade fast)

-

BIOWIN4 (Non-Linear Model): 0.11 (Does not biodegrade fast)

-

BIOWIN5 (Ultimate Biodegradation): 1.83 (Weeks)

-

BIOWIN6 (Primary Biodegradation): 2.65 (Weeks)

These predictions suggest that this compound is not readily biodegradable and may persist in the environment for weeks.

-

-

Potential Degradation Pathways: While specific pathways for this compound are not elucidated, studies on other chloroacetamide herbicides indicate that aerobic degradation is often initiated by N/C-dealkylation, while anaerobic degradation may begin with dechlorination.[2] Microbial dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds and could play a role in the breakdown of haloacetamides.[8]

Environmental Transport and Mobility

Transport processes determine the movement and distribution of a chemical within and between air, water, and soil compartments.

The tendency of a chemical to bind to soil and sediment particles is described by the soil sorption coefficient (Koc), which is normalized for organic carbon content. A low Koc value indicates high mobility, suggesting a potential to leach into groundwater.

-

Estimated Soil Sorption Coefficient (Koc): 30.9 L/kg (KOCWIN™ model)

This low estimated Koc value suggests that this compound has a low affinity for soil organic matter and is likely to be highly mobile in soil, presenting a potential risk for groundwater contamination.[3]

The tendency of a chemical to move from water or soil into the air is governed by its vapor pressure and Henry's Law constant. Based on the estimated low vapor pressure and very low Henry's Law constant (Table 1), volatilization of this compound from water surfaces or moist soil is expected to be a negligible transport process.

Bioaccumulation Potential

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes (water, food, air). The Bioconcentration Factor (BCF) is a measure of a chemical's tendency to accumulate in aquatic organisms from water.

-

Estimated Bioconcentration Factor (BCF): 3.16 L/kg (BCFBAF™ model)

A BCF value of less than 1000 indicates a low potential for bioaccumulation.[9] The estimated BCF for this compound is very low, consistent with its relatively high water solubility and low Log Kow. Therefore, it is not expected to significantly bioaccumulate in aquatic organisms.

Summary of Haloacetamide Class Behavior

To provide context for the estimated data, Table 2 summarizes general characteristics and trends observed for the haloacetamide (HAM) class of disinfection byproducts.

Table 2: General Environmental Fate Characteristics of Haloacetamides (HAMs)

| Process | General Trend / Observation | Reference(s) |

|---|---|---|

| Formation | Formed during chlorination and chloramination of water containing natural organic matter and nitrogenous precursors like amino acids. | [1][10] |

| Stability/Hydrolysis | Generally unstable in water. Degradation rates increase with higher pH. Chlorinated HAMs are typically less stable than brominated and iodinated analogs. The number of halogen substitutions also affects stability. | [7] |

| Degradation Products | Primarily hydrolyze to form the corresponding haloacetic acids (HAAs). Can also react with free chlorine to form N-chloro-HAMs. | [7] |

| Toxicity | Considered an emerging class of DBPs with relatively high cytotoxicity and genotoxicity compared to regulated DBPs. |[2] |

Experimental Protocols

Standardized experimental protocols, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. EPA, are used to determine the environmental fate properties of chemicals. The following table outlines the standard test guidelines that would be used to generate experimental data for this compound.

Table 3: Standard Experimental Protocols for Environmental Fate Assessment

| Parameter | OECD Guideline | EPA OCSPP Guideline | Brief Description of Methodology |

|---|---|---|---|

| Hydrolysis | OECD 111 | 835.2120 | The chemical is dissolved in sterile aqueous buffer solutions at different pH values (e.g., 4, 7, 9). Samples are incubated in the dark at a constant temperature, and the concentration of the chemical is measured over time to determine the degradation rate and half-life. |

| Ready Biodegradability | OECD 301 Series | 835.3110 | A small amount of the chemical is incubated with a microbial inoculum (e.g., from activated sludge) in a mineral medium. Biodegradation is assessed by measuring parameters like CO₂ evolution or O₂ consumption over 28 days. |

| Adsorption/Desorption (Koc) | OECD 106 | 835.1230 | A solution of the chemical is equilibrated with a known amount of soil or sediment (the "batch equilibrium method"). The concentrations in the solution and solid phases are measured to determine the sorption coefficient (Kd), which is then normalized to the organic carbon content to calculate Koc. |

| Bioconcentration Factor (BCF) | OECD 305 | 850.1730 | Fish are exposed to a constant concentration of the chemical in water. The concentration of the chemical in the fish tissue and the water is measured over time until a steady state is reached. The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water. |

| Photodegradation | OECD 316 | 835.2210 | The chemical in an aqueous solution is exposed to a light source that simulates natural sunlight. The rate of disappearance of the chemical is measured to determine the photodegradation rate and quantum yield. |

Visualizations

The following diagrams illustrate the conceptual pathways for the environmental fate of this compound and a general workflow for its experimental assessment.

Caption: Conceptual model of this compound's environmental pathways.

Caption: Workflow for experimentally assessing a chemical's environmental fate.

References

- 1. Disinfection by-products (DBPs) in drinking water and predictive models for their occurrence: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 3. Models for predicting disinfection byproduct (DBP) formation in drinking waters: a chronological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistryforsustainability.org [chemistryforsustainability.org]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. Scientific Tools and Models | SRC, Inc. [srcinc.com]

- 7. santos.com [santos.com]

- 8. N-BROMOACETAMIDE CAS#: 79-15-2 [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Comparative biodegradation analysis of three compostable polyesters by a marine microbial community - PMC [pmc.ncbi.nlm.nih.gov]

Dibromochloroacetamide: A Technical Overview of its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromochloroacetamide is a haloacetamide that has been identified as a disinfection byproduct (DBP) in drinking water.[1][2][3] This technical guide provides a comprehensive overview of its known physical and chemical properties, compiled from available data. Due to the limited availability of specific experimental data in the public domain, this document also presents predicted properties and generalized experimental protocols based on established chemical principles and analogous compounds. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may be working with or investigating this compound.

Introduction

This compound (C₂H₂Br₂ClNO) is a trihalogenated acetamide. Its presence in treated water sources necessitates a thorough understanding of its chemical behavior and physical characteristics for risk assessment and potential toxicological studies. This document summarizes the available data and provides theoretical insights into its properties.

Physical and Chemical Properties

While specific, experimentally determined physical properties for this compound are not widely published, the following table summarizes the available and predicted data.

| Property | Value | Source/Method |

| Molecular Formula | C₂H₂Br₂ClNO | - |

| Molecular Weight | 251.30 g/mol | [1][2][3] |

| CAS Number | 855878-13-6 | [2] |

| Physical State | Solid | [3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

Synthesis and Purification: A Generalized Approach

Detailed experimental protocols for the synthesis and purification of this compound are not readily found in the literature. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of haloacetamides.

Hypothetical Synthesis Protocol

The synthesis of this compound could likely be achieved through the amidation of a corresponding acyl halide or ester. A potential two-step process is outlined below:

-

Halogenation of a Chloroacetic Acid Derivative: Starting with a derivative of chloroacetic acid, such as chloroacetyl chloride or a chloroacetic ester, bromination at the alpha-position would be required. This could potentially be achieved using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator or elemental bromine under appropriate conditions. The reaction would need to be carefully controlled to achieve dibromination without further reaction.

-

Amidation: The resulting dibromochloroacetyl halide or ester could then be reacted with ammonia (B1221849) or an ammonia equivalent to form the final this compound product. This is a standard method for amide formation.

General Purification Protocol

For a solid organic compound like this compound, a common and effective purification technique is recrystallization. The general steps are as follows:

-

Solvent Selection: A suitable solvent would be one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Dissolution: The crude solid would be dissolved in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration: If any insoluble impurities are present, the hot solution would be filtered to remove them.

-

Crystallization: The hot, clear solution would be allowed to cool slowly and undisturbed, promoting the formation of pure crystals of this compound.

-

Isolation and Drying: The crystals would be collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

The following diagram illustrates a generalized workflow for the synthesis and purification of an organic compound like this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Predicted Spectral Data

Without access to experimental spectra, the following table provides predicted spectral characteristics for this compound based on its molecular structure. These predictions are intended to guide researchers in the analysis of this compound.

| Technique | Predicted Characteristics |

| ¹H NMR | A broad singlet in the region of 7.0-8.5 ppm corresponding to the two amide (-NH₂) protons. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the range of 160-175 ppm. A signal for the alpha-carbon (-CBr₂Cl) is expected to be significantly downfield due to the electron-withdrawing effects of the halogens. |

| FT-IR | N-H stretching vibrations (two bands) in the region of 3100-3500 cm⁻¹. A strong C=O (amide I band) stretching vibration around 1650-1690 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) would be expected at m/z 251, 253, 255, and 257 due to the isotopic distribution of bromine and chlorine. Common fragmentation patterns would likely involve the loss of Br, Cl, C(O)NH₂, and combinations thereof. |

The following diagram illustrates a logical relationship for identifying an unknown sample as this compound based on these predicted spectral features.

Caption: A logical workflow for the identification of this compound using key spectral features.

Conclusion

This compound remains a compound for which detailed, publicly available experimental data is scarce. This technical guide consolidates the known information and provides a theoretical framework for its physical and chemical properties, as well as generalized protocols for its synthesis and analysis. It is hoped that this document will serve as a valuable starting point for researchers and professionals, while also highlighting the need for further experimental investigation to fully characterize this environmentally relevant molecule.

References

An In-depth Technical Guide on the Synthesis and Characterization of Dibromochloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromochloroacetamide is a trihaloacetamide, a class of compounds that are of interest in various fields, including as potential disinfection byproducts in water treatment processes and as intermediates in organic synthesis. Understanding the synthesis and physicochemical properties of such molecules is crucial for toxicological studies, the development of analytical standards, and for their potential application in medicinal chemistry. This guide outlines a plausible synthetic route and the expected analytical characteristics of this compound.

Proposed Synthesis of this compound

A feasible approach for the synthesis of this compound involves the sequential halogenation of a suitable starting material, such as chloroacetamide. The proposed two-step synthesis is outlined below.

Step 1: Bromination of Chloroacetamide

The first step involves the bromination of chloroacetamide to form N,N-dibromochloroacetamide. This can be achieved using a suitable brominating agent in the presence of a base to deprotonate the amide nitrogen, facilitating electrophilic attack by bromine.

Step 2: Final Product Formation

The reaction mixture from the first step would then be further treated to yield the final product, this compound. Purification would likely involve techniques such as recrystallization or column chromatography.

A generalized workflow for the proposed synthesis is depicted below.

Caption: Proposed synthesis workflow for this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be carried out using various spectroscopic techniques. The following sections detail the predicted data for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Data:

Due to the absence of protons directly attached to the carbon backbone in the proposed structure of this compound (Br₂N-C(=O)-CH₂Cl), no signals are expected in the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

The predicted ¹³C NMR spectrum would show two distinct signals corresponding to the carbonyl carbon and the alpha-carbon.

| Predicted Chemical Shift (δ) ppm | Carbon Atom |

| ~165-175 | C=O |

| ~40-50 | CH₂Cl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~1700-1750 | C=O (Amide I) | Stretching |

| ~700-800 | C-Cl | Stretching |

| ~500-600 | C-Br | Stretching |

| ~750-850 | N-Br | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| [M]+ | Molecular ion peak corresponding to the exact mass of C₂H₂Br₂ClNO |

| [M-Br]+ | Fragment corresponding to the loss of a bromine atom |

| [M-Cl]+ | Fragment corresponding to the loss of a chlorine atom |

| [M-C₂H₂O]+ | Fragment corresponding to the loss of the acetyl group |

A logical workflow for the characterization of the synthesized compound is presented below.

Caption: Logical workflow for the characterization of this compound.

Experimental Protocols

The following are general experimental protocols for the characterization techniques described above. These would need to be optimized for the specific properties of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a soluble compound, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer. Depending on the instrumentation, use an appropriate ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Conclusion

This technical guide provides a foundational understanding of the proposed synthesis and predicted analytical characteristics of this compound. The outlined methodologies and expected data serve as a valuable resource for researchers and scientists interested in the synthesis, identification, and further investigation of this and other polyhalogenated acetamides. Experimental validation of the proposed synthesis and characterization data is a necessary next step to confirm these findings.

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Dibromochloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the degradation of dibromochloroacetamide is limited in publicly available literature. Therefore, this guide synthesizes information from studies on structurally similar haloacetamides, particularly dichloroacetamides and other brominated organic compounds, to infer the probable degradation pathways and byproducts of this compound. The experimental protocols provided are general methodologies that can be adapted for studying the degradation of this specific compound.

Introduction

This compound is a halogenated organic compound. Due to the presence of reactive carbon-halogen bonds, it is susceptible to degradation through various environmental and chemical processes. Understanding these degradation pathways and the resulting byproducts is crucial for assessing its environmental fate, potential toxicity, and for the development of stable formulations in pharmaceutical applications. This guide provides a comprehensive overview of the expected degradation of this compound through hydrolysis, photolysis, microbial degradation, and advanced oxidation processes.

Physicochemical Properties (Inferred)

A summary of inferred physicochemical properties relevant to the degradation of this compound is presented in Table 1. These properties influence its solubility, partitioning behavior, and susceptibility to different degradation mechanisms.

| Property | Inferred Value/Characteristic | Significance for Degradation |

| Molecular Formula | C₂H₂Br₂ClNO | Provides the elemental composition. |

| Molecular Weight | 279.25 g/mol | Influences diffusion and transport. |

| Water Solubility | Likely sparingly soluble | Affects hydrolysis rates and bioavailability for microbial degradation. |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be moderate | Influences partitioning into organic matter and potential for bioaccumulation. |

| Vapor Pressure | Expected to be low | Volatilization is likely not a major dissipation pathway. |

Table 1: Inferred Physicochemical Properties of this compound.

Degradation Pathways and Byproducts

The degradation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the carbon-halogen bonds. The C-Br bond is generally weaker than the C-Cl bond, suggesting that debromination may be a primary initial step in many degradation processes.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of haloacetamides is significantly influenced by pH.

Pathway:

Under neutral to basic conditions, haloacetamides can undergo nucleophilic substitution, where a hydroxide (B78521) ion (OH⁻) attacks the electrophilic carbon atom bearing a halogen. This leads to the displacement of a halide ion (Br⁻ or Cl⁻). Given the relative bond strengths, the bromine atoms are expected to be more labile. The initial hydrolysis product would likely be a monobromo-monochloroacetamide, followed by further hydrolysis to chloroacetamide and then to acetamide (B32628). Subsequent hydrolysis of the amide bond can lead to the formation of acetic acid and ammonia.

Under acidic conditions, the amide bond itself can be hydrolyzed, leading to the formation of dibromochloroacetic acid and ammonia.

Probable Byproducts:

-

Bromochloroacetamide

-

Dibromoacetamide

-

Monobromoacetamide

-

Monochloroacetamide

-

Acetamide

-

Dibromochloroacetic acid

-

Bromochloroacetic acid

-

Glyoxylic acid

-

Oxalic acid

-

Bromide ions

-

Chloride ions

-

Ammonia

A proposed hydrolytic degradation pathway for this compound is illustrated below.

Proposed hydrolytic degradation pathway of this compound.

Photolysis

Photolysis is the degradation of a compound by light. This compound may undergo direct photolysis by absorbing UV radiation or indirect photolysis through reactions with photochemically generated reactive species in the environment.

Pathway:

The primary photochemical reaction is expected to be the homolytic cleavage of the carbon-halogen bonds. The C-Br bond, being weaker, is more susceptible to photolytic cleavage, leading to the formation of a carbon-centered radical and a bromine radical. These radicals can then undergo a variety of secondary reactions, including hydrogen abstraction from the solvent (water), reaction with oxygen, and recombination. This can lead to the formation of less halogenated acetamides and various organic acids.

Probable Byproducts:

-

Bromochloroacetamide radical

-

Bromochloroacetamide

-

Monobromoacetamide

-

Monochloroacetamide

-

Acetamide

-

Formamide

-

Various organic acids (e.g., glyoxylic acid, oxalic acid)

-

Bromide and chloride ions

Below is a diagram illustrating the potential photolytic degradation pathway.

Proposed photolytic degradation pathway of this compound.

Microbial Degradation

Microorganisms can utilize organic compounds as a source of carbon and energy, leading to their degradation. The presence of halogens can make a compound more recalcitrant to microbial attack, but many microorganisms have evolved enzymatic machinery to dehalogenate such compounds.

Pathway:

The microbial degradation of haloacetamides is expected to be initiated by dehalogenation. This can occur through hydrolytic or reductive dehalogenation reactions catalyzed by dehalogenase enzymes. Following dehalogenation, the resulting acetamide can be further hydrolyzed by amidases to acetate (B1210297) and ammonia, which can then enter central metabolic pathways. Studies on chloroacetamide herbicides have shown that N-dealkylation and C-dealkylation can also be initial steps, though this is less likely for the unsubstituted amide of this compound.[1]

Probable Byproducts:

-

Monobromochloroacetamide

-

Dichloroacetamide

-

Monochloroacetamide

-

Monobromoacetamide

-

Acetamide

-

Acetic acid

-

Ammonia

-

Bromide and chloride ions

The following diagram outlines a plausible microbial degradation pathway.

Proposed microbial degradation pathway of this compound.

Advanced Oxidation Processes (AOPs)

AOPs involve the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which can rapidly degrade a wide range of organic contaminants.

Pathway:

Hydroxyl radicals are non-selective and can attack this compound through several mechanisms, including hydrogen abstraction from the C-H bonds and addition to the carbonyl group. The primary degradation pathway is likely initiated by the cleavage of the C-Br and C-Cl bonds, leading to a cascade of reactions that ultimately mineralize the compound to carbon dioxide, water, and inorganic halides.

Probable Byproducts:

-

Halogenated acetic acids (e.g., dibromoacetic acid, bromochloroacetic acid)

-

Smaller organic acids (e.g., oxalic acid, formic acid)

-

Inorganic ions (Br⁻, Cl⁻, NO₃⁻)

-

Carbon dioxide and water upon complete mineralization.

Summary of Quantitative Data (Hypothetical)

As direct quantitative data for this compound degradation is unavailable, Table 2 presents a hypothetical summary based on trends observed for similar dihaloacetamides. These values should be experimentally verified.

| Degradation Process | Condition | Parameter | Hypothetical Value | Reference Compound(s) |

| Hydrolysis | pH 7, 25°C | Half-life (t₁/₂) | Days to Weeks | Dichloroacetamide, Dibromoacetamide |

| pH 9, 25°C | Half-life (t₁/₂) | Hours to Days | Dichloroacetamide, Dibromoacetamide | |

| Photolysis | Simulated Sunlight | Quantum Yield (Φ) | 10⁻³ - 10⁻² | Dichloroacetamide safeners |

| Half-life (t₁/₂) | Hours to Days | Dichloroacetamide safeners | ||

| Microbial Degradation | Aerobic, activated sludge | Degradation Rate | mg/g VSS/hr | Chloroacetamide herbicides |

| Half-life (t₁/₂) | Days to Weeks | Chloroacetamide herbicides | ||

| Advanced Oxidation | UV/H₂O₂ | Second-order rate constant with •OH | 10⁸ - 10⁹ M⁻¹s⁻¹ | Haloacetamides |

Table 2: Hypothetical Quantitative Degradation Data for this compound.

Experimental Protocols

The following are general protocols for studying the degradation of this compound. Specific parameters should be optimized based on preliminary experiments.

Hydrolysis Study